molecular formula C8H5BrN2O3 B12869627 2-(Bromomethyl)-6-nitrobenzo[d]oxazole

2-(Bromomethyl)-6-nitrobenzo[d]oxazole

Cat. No.: B12869627
M. Wt: 257.04 g/mol
InChI Key: SMTHXULRXWLMMK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-nitrobenzo[d]oxazole is a halogenated benzoxazole derivative characterized by a bromomethyl (-CH2Br) substituent at position 2 and a nitro (-NO2) group at position 6 on the fused benzoxazole ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to the reactivity of its bromomethyl group, which facilitates nucleophilic substitution reactions, cross-coupling processes, and functional group transformations. The electron-withdrawing nitro group enhances the electrophilicity of adjacent positions, making the compound a versatile precursor for further derivatization .

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

2-(bromomethyl)-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H5BrN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2

InChI Key

SMTHXULRXWLMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole typically involves the bromination of 6-nitrobenzo[d]oxazole. One common method includes the reaction of 6-nitrobenzo[d]oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2-(Bromomethyl)-6-nitrobenzo[d]oxazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid at room temperature.

Major Products:

  • Substituted benzo[d]oxazole derivatives depending on the nucleophile used.
  • 2-(Aminomethyl)-6-nitrobenzo[d]oxazole upon reduction of the nitro group.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-6-nitrobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other functionalized derivatives.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, 2-(Bromomethyl)-6-nitrobenzo[d]oxazole can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

2-(Chloromethyl)-6-nitrobenzo[d]oxazole

  • Structure : Chloromethyl (-CH2Cl) at position 2, nitro at position 5.
  • Reactivity : The chloro analog exhibits lower reactivity in nucleophilic substitutions compared to the bromo derivative due to weaker C-Cl bond polarization. In a palladium-catalyzed Michael addition with cinnamaldehyde, this compound achieved 79% yield under optimized conditions (10 mol% Pd(OAc)₂, 20 mol% Jørgensen-Hayashi catalyst) .
  • Applications : Less favored in reactions requiring robust leaving groups but useful in scenarios where slower reaction kinetics are advantageous.

6-Bromo-2-methylbenzo[d]oxazole (CAS 151230-42-1)

  • Structure : Bromo (-Br) at position 6, methyl (-CH3) at position 2.
  • Reactivity : The bromine atom at position 6 enables electrophilic aromatic substitution, while the methyl group provides steric hindrance, reducing reactivity at position 2.
  • Applications : Suitable for synthesizing brominated heterocycles in pharmaceutical intermediates .

Sulfur-Containing Analogs

2-(Methylthio)-6-nitrobenzo[d]oxazole (CAS 101084-55-3)

  • Structure : Methylthio (-SCH3) at position 2, nitro at position 6.
  • Molecular Data : C8H6N2O3S, MW 210.21 g/mol.
  • Reactivity : The thioether group is less electrophilic than bromomethyl, limiting its utility in nucleophilic substitutions. However, sulfur’s lone pairs enable coordination in catalytic systems.
  • Applications: Potential use in organocatalysis or as a ligand precursor .

Hydroxy and Methoxy Derivatives

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole

  • Structure : Bromomethyl at position 2, hydroxy (-OH) at position 6.
  • Reactivity : The hydroxy group increases acidity at position 6, enabling deprotonation for further functionalization. The bromomethyl group retains its substitution reactivity.
  • Applications : Useful in pH-sensitive reactions or as a bifunctional intermediate .

6-Methoxy-2-methylbenzo[d]oxazole (CAS 23999-64-6)

  • Structure : Methoxy (-OCH3) at position 6, methyl at position 2.
  • Reactivity : The electron-donating methoxy group diminishes electrophilicity at position 6, directing substitutions to other positions.
  • Applications : Found in agrochemicals and dyes .

Positional Isomers and Nitro Group Variations

5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole

  • Structure : Fluoro (-F) at position 5, methyl at position 2, nitro at position 6.
  • Reactivity : The fluorine atom enhances electron-withdrawing effects, amplifying the nitro group’s impact on ring electronics.
  • Applications : Explored in fluorinated drug candidates .

2-Methyl-6-nitrobenzo[d]oxazole

  • Structure : Methyl at position 2, nitro at position 6.
  • Reactivity : Lacks the bromomethyl group, limiting substitution reactions but retaining nitro-driven electrophilicity.
  • Applications : Intermediate for nitro reduction to amines .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
2-(Bromomethyl)-6-nitrobenzo[d]oxazole -CH2Br (2), -NO2 (6) C8H5BrN2O3 257.04 Nucleophilic substitutions, coupling reactions
2-(Chloromethyl)-6-nitrobenzo[d]oxazole -CH2Cl (2), -NO2 (6) C8H5ClN2O3 212.59 Michael additions (79% yield)
2-(Methylthio)-6-nitrobenzo[d]oxazole -SCH3 (2), -NO2 (6) C8H6N2O3S 210.21 Catalytic systems, ligands
6-Bromo-2-methylbenzo[d]oxazole -Br (6), -CH3 (2) C8H6BrNO 212.05 Brominated intermediates
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole -CH2Br (2), -OH (6) C8H6BrNO2 244.04 Bifunctional pH-sensitive reactions

Key Research Findings

Catalytic Performance : The chloro analog (2-(chloromethyl)-6-nitrobenzo[d]oxazole) demonstrated moderate efficiency (79% yield) in enantioselective Michael additions, suggesting that the bromo derivative could achieve higher yields due to superior leaving-group ability .

Electronic Effects : Nitro groups at position 6 enhance electrophilicity at adjacent positions, enabling regioselective modifications. This is critical in designing kinase inhibitors or antimicrobial agents .

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